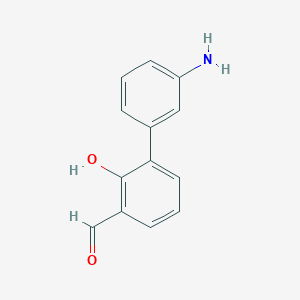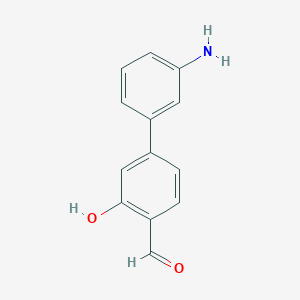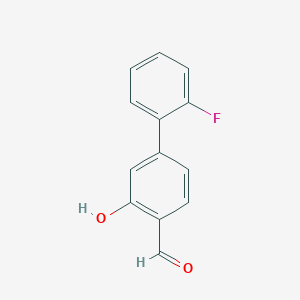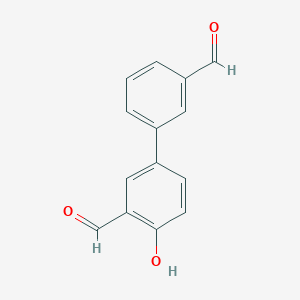
4-(2-Formylphenyl)-2-formylphenol, 95%
Übersicht
Beschreibung
4-(2-Formylphenyl)-2-formylphenol, 95% (4-FPF) is an organic compound belonging to the class of phenols, which are characterized by the presence of an aromatic ring with an attached hydroxyl group. 4-FPF is a white crystalline solid with a melting point of 126°C and a boiling point of 200°C. It is soluble in a variety of organic solvents and has a characteristic odor. 4-FPF has been used in a number of scientific research applications, and is of particular interest due to its unique biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-(2-Formylphenyl)-2-formylphenol, 95% has a number of potential applications in scientific research. It has been used to study the effects of phenolic compounds on cellular and biochemical processes, as well as to study the effects of hydroxyl radicals on biological systems. 4-(2-Formylphenyl)-2-formylphenol, 95% has also been used as a model compound for the study of the effects of free radicals on DNA and other biomolecules. Additionally, 4-(2-Formylphenyl)-2-formylphenol, 95% can be used to study the effects of hydrophobic interactions on protein-protein interactions.
Wirkmechanismus
The mechanism of action of 4-(2-Formylphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed that 4-(2-Formylphenyl)-2-formylphenol, 95% is able to interact with proteins and other biomolecules due to its hydrophobic nature. This interaction is thought to be responsible for the biochemical and physiological effects of 4-(2-Formylphenyl)-2-formylphenol, 95%. Additionally, it is believed that 4-(2-Formylphenyl)-2-formylphenol, 95% can interact with DNA and other biomolecules due to its ability to form hydroxyl radicals. These hydroxyl radicals can cause damage to DNA and other biomolecules, leading to the observed effects of 4-(2-Formylphenyl)-2-formylphenol, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Formylphenyl)-2-formylphenol, 95% are not yet fully understood. However, it is believed that 4-(2-Formylphenyl)-2-formylphenol, 95% can interact with proteins and other biomolecules, leading to changes in their structure and function. Additionally, 4-(2-Formylphenyl)-2-formylphenol, 95% has been shown to cause DNA damage, leading to changes in gene expression and the production of new proteins. It is also believed that 4-(2-Formylphenyl)-2-formylphenol, 95% can interact with cell membranes, leading to changes in their permeability and function.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Formylphenyl)-2-formylphenol, 95% is a relatively inexpensive compound and is relatively easy to synthesize, making it a suitable choice for laboratory experiments. Additionally, 4-(2-Formylphenyl)-2-formylphenol, 95% is soluble in a variety of organic solvents, making it easy to work with in the laboratory. However, 4-(2-Formylphenyl)-2-formylphenol, 95% is also a potent compound and can cause DNA damage, so care must be taken when working with it in the laboratory. Additionally, the effects of 4-(2-Formylphenyl)-2-formylphenol, 95% on proteins and other biomolecules are not yet fully understood, so further research is needed in this area.
Zukünftige Richtungen
There are a number of potential future directions for 4-(2-Formylphenyl)-2-formylphenol, 95% research. One potential direction is to further study the effects of 4-(2-Formylphenyl)-2-formylphenol, 95% on proteins and other biomolecules. Additionally, further research could be done to study the effects of 4-(2-Formylphenyl)-2-formylphenol, 95% on gene expression and the production of new proteins. Additionally, further research could be done to study the effects of 4-(2-Formylphenyl)-2-formylphenol, 95% on cell membranes and their permeability and function. Finally, further research could be done to study the effects of 4-(2-Formylphenyl)-2-formylphenol, 95% on DNA damage and its potential applications in cancer therapy.
Synthesemethoden
4-(2-Formylphenyl)-2-formylphenol, 95% can be synthesized using several methods, including the Williamson ether synthesis. This involves the reaction of 4-bromophenol with 2-formylphenol in the presence of sodium hydroxide and a catalyst. Another possible method is the reaction of 4-chlorophenol with 2-formylphenol in the presence of sodium hydroxide and a catalyst. This method is often preferred due to its lower reactivity and cost.
Eigenschaften
IUPAC Name |
5-(2-formylphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-8-11-3-1-2-4-13(11)10-5-6-14(17)12(7-10)9-16/h1-9,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRXZJISRPMPMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685046 | |
| Record name | 4'-Hydroxy[1,1'-biphenyl]-2,3'-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Formylphenyl)-2-formylphenol | |
CAS RN |
1111120-67-2 | |
| Record name | 4'-Hydroxy[1,1'-biphenyl]-2,3'-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















